molecular formula C5H5F3N4O2S B3156582 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 832738-11-1

2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B3156582
CAS No.: 832738-11-1
M. Wt: 242.18 g/mol
InChI Key: AMHVQHFHYBKZKH-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” features a 1,2,4-triazole core substituted with an amino group at position 4 and a trifluoromethyl (-CF₃) group at position 3. A sulfanyl (-S-) linker at position 3 connects the triazole ring to an acetic acid moiety.

Properties

IUPAC Name

2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4O2S/c6-5(7,8)3-10-11-4(12(3)9)15-1-2(13)14/h1,9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHVQHFHYBKZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC1=NN=C(N1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901155441
Record name 2-[[4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832738-11-1
Record name 2-[[4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832738-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the trifluoromethyl group and the sulfanyl acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the triazole ring or the sulfanyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the triazole ring or the acetic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the triazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs. Aryl/Heteroaryl Groups : The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to furan or chlorophenyl substituents, which may improve pharmacokinetic profiles .
  • Acetic Acid vs. Amide/Ester Derivatives : The free acetic acid moiety in the target compound likely increases solubility in polar solvents, whereas amide/ester derivatives (e.g., isopropyl ester in ) may enhance membrane permeability .

Pharmacological Activity

Anti-Exudative and Anti-Inflammatory Activity

  • Furan-2-yl Derivatives : Compounds with a furan-2-yl group at R<sup>5</sup> (e.g., 3.1-3.21 in ) exhibited anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg. Substitutions on the acetamide phenyl ring (e.g., -Cl, -OCH₃) further modulated potency .
  • Trifluoromethyl vs. Furan : The target compound’s -CF₃ group may confer longer half-life due to resistance to oxidative metabolism compared to furan derivatives, though direct activity comparisons are unavailable .

Anticancer Activity

Physicochemical and Analytical Considerations

  • HPLC Analysis: Potassium salts of morpholinomethyl-substituted analogs were quantified via HPLC-DAD, suggesting methods applicable to the target compound for purity assessment .
  • Solubility and Stability : The acetic acid moiety in the target compound may improve aqueous solubility compared to ester/amide derivatives, though esterification (e.g., isopropyl in ) could enhance stability in acidic environments .

Biological Activity

2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS No. 832738-11-1) is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C5H5F3N4O2SC_5H_5F_3N_4O_2S with a molecular weight of 242.18 g/mol. The compound features a triazole ring substituted with an amino group and a trifluoromethyl group, which are critical for its biological activity.

Biological Activity Overview

Compounds containing the triazole moiety have been extensively studied for their broad-spectrum biological activities, including:

  • Antimicrobial Activity : Triazoles are known to exhibit significant antimicrobial properties against various pathogens. Studies have shown that derivatives of triazoles can inhibit the growth of bacteria and fungi effectively.
  • Anticancer Potential : Research indicates that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated the ability to inhibit specific kinases involved in cancer progression, such as c-Met .
  • Anti-inflammatory Effects : Some triazole compounds have shown promise in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Triazoles can act as inhibitors for various enzymes, including those involved in metabolic pathways and signal transduction. For example, they may inhibit protein kinases such as c-Met which is implicated in tumor growth and metastasis .
  • Receptor Modulation : The compound may interact with different receptors in the body, modulating their activity and leading to therapeutic effects.
  • Gene Expression Regulation : There is evidence that triazole derivatives can influence gene expression related to cell growth and apoptosis.

Case Studies

Several studies have highlighted the biological activity of triazole-containing compounds:

  • Anticancer Activity : A study demonstrated that a related triazole compound exhibited potent antiproliferative effects against various cancer cell lines with IC50 values in the low micromolar range .
  • Antimicrobial Efficacy : Another study reported that triazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Inflammation Models : In vivo studies indicated that certain triazole compounds reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic roles in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
Anti-inflammatoryDecreased inflammation markers in animal models

Q & A

Q. Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Temperature Control : Reflux at 80–90°C minimizes side reactions.
  • Purification : Recrystallization from ethanol or aqueous ethanol improves purity (>95% by HPLC) .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced anti-exudative activity?

Advanced SAR Analysis
Modifications at the triazole and acetamide moieties significantly impact bioactivity:

  • Triazole Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and target binding .
  • Acetamide Modifications : Bulky aromatic groups (e.g., 3-chlorophenyl) improve anti-inflammatory efficacy by modulating hydrophobic interactions with COX-2 .

Example
In a study comparing 21 derivatives, compounds with 4-fluorophenyl substituents showed 62% inhibition of edema in rat models, outperforming diclofenac sodium (55%) .

What experimental models are recommended for evaluating anti-inflammatory activity, and how should data be interpreted?

Q. Methodological Guidelines

  • In Vivo Models :

    • Formalin-Induced Paw Edema (Rats) : Administer 10 mg/kg of the compound subcutaneously; measure edema volume pre- and post-treatment (4-hour interval) using plethysmometry .
    • Histological Analysis : Assess liver morphology post-treatment to evaluate hepatotoxicity under stress conditions .
  • Data Interpretation

    • Statistical Thresholds : ≥50% edema reduction (vs. control) indicates significant activity.
    • Dose-Response Curves : EC50 values below 15 µM in vitro suggest therapeutic potential .

How can crystallographic data resolve discrepancies in reported molecular conformations?

Q. Advanced Crystallography Techniques

  • X-ray Diffraction : Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters:
    • R-factor : Aim for <0.05 for high-resolution data.
    • Hydrogen Bonding : Confirm intramolecular interactions (e.g., N–H···O) stabilizing the triazole-acetic acid linkage .

Case Study
A 2019 study resolved conflicting conformational reports by identifying a planar triazole ring with a dihedral angle of 8.2° relative to the acetamide group, validated via CheckCIF analysis .

What methodologies are used to analyze pharmacokinetic properties, and how do metabolites influence efficacy?

Q. Pharmacokinetic Study Design

  • Serum Concentration Profiling : Collect blood samples at 0.08, 0.25, 0.75, 2.5, 7.5, 13.5, and 24 hours post-administration.
  • Key Parameters :
    • Cmax : 279.67 µg/mL (observed at 5 minutes in rats) .
    • t1/2 : 0.32 hours, indicating rapid elimination .

Q. Metabolite Identification

  • LC-MS/MS : Five metabolites were identified, including sulfoxide and glucuronide conjugates, which reduce bioavailability but enhance renal clearance .

How should researchers address contradictory bioactivity data across studies?

Q. Data Contradiction Analysis Framework

Control for Variables : Compare solvent systems (e.g., DMSO vs. saline), dosing regimens, and animal strains.

Structural Verification : Confirm compound purity (>98%) via NMR and HPLC to rule out degradation products .

Replicate Key Findings : Use standardized assays (e.g., DPPH radical scavenging for antiradical activity) .

Example
A 2024 study attributed conflicting antifungal results to variations in the substituent at the triazole 5-position, where trifluoromethyl groups outperformed pyridinyl analogs by 30% in MIC assays .

What computational tools are effective for predicting binding modes and optimizing derivatives?

Q. Advanced Computational Strategies

  • Docking Simulations (AutoDock Vina) : Model interactions with COX-2 (PDB: 5KIR). Key residues: Arg120, Tyr355.
  • QSAR Models : Use Hammett constants (σ) to predict electron-withdrawing effects on activity .

Case Study
A derivative with a 4-nitro substituent showed a docking score of −9.2 kcal/mol, correlating with a 70% inhibition of IL-6 in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.